molecular formula C12H11Cl2N3OS B2922271 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide CAS No. 2034334-63-7

2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide

Cat. No.: B2922271
CAS No.: 2034334-63-7
M. Wt: 316.2
InChI Key: WXYPWMMOYWXPQR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide is a synthetic chemical compound offered for research and development purposes in the life sciences. This molecule features a tetrahydropyrazolopyridine core, a scaffold recognized in medicinal chemistry as a privileged structure for its potential to interact with various biological targets . The structure combines this nitrogen-rich heterocyclic system with a dichlorinated thiophene carboxamide moiety, a motif often associated with varied biological activity. Compounds based on the pyrazolo[1,5-a]pyridine and related pyrimidine scaffolds have been identified as key pharmacophores in the discovery of novel therapeutic agents, demonstrating the research value of this chemical class . The primary application of this compound is strictly for non-clinical research. It is intended for use in laboratory settings for activities such as hit-to-lead optimization , structure-activity relationship (SAR) studies , and as a building block for the synthesis of more complex molecules for pharmacological profiling . Researchers can utilize this chemical to explore new chemical space in drug discovery campaigns, particularly those focused on underexplored target classes. Its structural features make it a valuable intermediate for library synthesis and for investigating the biochemical and biophysical properties of novel heterocyclic compounds. This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The compound must be handled exclusively by qualified professionals in a controlled laboratory environment. Please refer to the Safety Data Sheet (SDS) for detailed hazard, handling, and disposal information before use.

Properties

IUPAC Name

2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3OS/c13-10-6-9(11(14)19-10)12(18)16-7-2-4-17-8(5-7)1-3-15-17/h1,3,6-7H,2,4-5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYPWMMOYWXPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the core tetrahydropyrazolo[1,5-a]pyridine structure. This can be achieved through a series of reactions including cyclization, chlorination, and amidation[_{{{CITATION{{{1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO[1 ...](https://link.springer.com/content/pdf/10.1007/s10593-011-0840-y.pdf)[{{{CITATION{{{_2{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 .... The reaction conditions often require the use of strong bases or acids, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the chloro groups or the carbonyl group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are typically employed.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Dichloro derivatives or amides.

  • Substitution: : Substituted thiophenes or pyridines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound has potential as a lead compound for drug development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of specific biological processes. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies on this compound are sparse, structural analogs provide insights into key differences in physicochemical properties and bioactivity. Below is an analysis based on available analogs and substituent effects:

Core Heterocycle Modifications

The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[1,5-a]pyrimidine derivatives, such as N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide ( compound). Key distinctions include:

  • Pyridine vs.
  • Substituent Effects : The target compound’s 2,5-dichlorothiophene group introduces strong electron-withdrawing effects, whereas the compound’s trifluoromethyl and thienyl substituents enhance both lipophilicity and metabolic stability .

Physicochemical Properties

Property Target Compound Compound
Molecular Weight ~380 g/mol (estimated) ~485 g/mol
Key Substituents 2,5-dichlorothiophene Trifluoromethyl, thienyl, methoxyphenyl
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity)
Polar Surface Area ~75 Ų ~90 Ų

Biological Activity

2,5-Dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide is a complex organic compound characterized by its heterocyclic structure and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11Cl2N3OSC_{12}H_{11}Cl_2N_3OS. The presence of a thiophene ring and a tetrahydropyrazolo moiety contributes to its diverse pharmacological properties. The compound's structure allows for interaction with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key proteins involved in viral replication and cancer cell proliferation. For instance, it has shown significant inhibition of HBV core protein conformational changes in vitro, leading to reduced viral load in animal models.

Antitumor Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. A study involving similar pyrazolo derivatives demonstrated effective inhibition against BRAF(V600E) and EGFR pathways . The structural similarity to these compounds suggests potential antitumor activity for this compound.

Antiviral Activity

This compound has been evaluated for its antiviral properties against hepatitis B virus (HBV). In vivo studies revealed that it effectively reduces HBV DNA levels when administered orally to infected mice. The mechanism appears to involve disruption of viral protein interactions essential for replication.

Study 1: Antitumor Efficacy

In a recent study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxicity. The results indicated that certain derivatives exhibited enhanced cytotoxic effects when combined with doxorubicin. This synergistic effect underscores the potential application of compounds like this compound in cancer therapy .

Study 2: Antiviral Activity

Another study assessed the antiviral potential of related compounds against HBV. The findings suggested that these compounds could significantly inhibit HBV replication in vitro. The promising results warrant further investigation into the specific mechanisms by which this compound might exert similar effects.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Pyrazolo[1,5-a]pyrimidineContains pyrimidine ringAnticancer activity
Thiophene derivativesVarying substitutions on thiopheneAntimicrobial properties
Tetrahydropyrazole derivativesSaturated pyrazole ringsNeuroprotective effects

The combination of dichloro substitution and a thiophene core distinguishes this compound from others by potentially enhancing its lipophilicity and bioactivity while maintaining a balance essential for drug-like properties.

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